decyl-N-benzyloxyamine
Description
Decyl-N-benzyloxyamine is an organic compound featuring a decyl (C₁₀H₂₁) chain attached to a benzyloxyamine group (N-O-benzyl). This structure combines lipophilic properties from the long alkyl chain with the aromatic benzyl group, which may enhance stability and influence reactivity.
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-phenylmethoxydecan-1-amine |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-12-15-18-19-16-17-13-10-9-11-14-17/h9-11,13-14,18H,2-8,12,15-16H2,1H3 |
InChI Key |
RMOUUFXTAMIZFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares decyl-N-benzyloxyamine with structurally and functionally related compounds, focusing on molecular properties, synthesis, and applications.
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | ~C₁₇H₂₇NO | ~261.4* | Amine, benzyloxy, alkyl chain | Decyl chain + N-O-benzyl group |
| N-Benzyl-N-methyldecan-1-amine | C₁₈H₃₁N | 261.45 | Tertiary amine, alkyl chain | Decyl chain + N-benzyl, N-methyl |
| N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (3) | C₂₀H₂₁F₃N₂O₄ | 410.39 | Benzamide, pivaloyloxy, trifluoromethyl | Aromatic ring with electron-withdrawing groups |
| N,N-Dimethyldecylamine | C₁₂H₂₇N | 185.35 | Tertiary amine, alkyl chain | Decyl chain + N,N-dimethyl |
*Estimated based on structural analogs (e.g., ).
Key Observations:
- Lipophilicity : this compound and N-benzyl-N-methyldecan-1-amine () exhibit high hydrophobicity due to their long alkyl chains, making them soluble in organic solvents like ethyl acetate or dichloromethane .
- Reactivity : The benzyloxy group in this compound may act as a leaving group or stabilize intermediates, similar to compound 3 (), which facilitates mild deamination of primary amines at room temperature . In contrast, N,N-dimethyldecylamine () lacks reactive oxygen, limiting its utility in oxidation-sensitive reactions.
This compound (Inferred):
- Synthetic Route : Likely involves coupling a decylamine derivative with a benzyloxy group. Analogous methods () use reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) for amidation or esterification .
- Characterization : Expected analytical data include:
- ¹H NMR : Peaks for aromatic protons (~7.3 ppm), methylene groups adjacent to oxygen (~4.5 ppm), and alkyl chain protons (~1.2–1.6 ppm).
- ESI–MS : Molecular ion peak at m/z ~261.4 (M+H⁺).
Comparison with N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Compound 3, ):
- Synthesis : Prepared via benzoylation of hydroxylamine derivatives under mild conditions.
- Applications: Demonstrated superior functional group tolerance in deamination reactions, enabling late-stage editing of pharmaceuticals and amino acids without harsh reagents .
Performance Highlights:
- Deamination Efficiency: Compound 3 achieves >90% yield in deaminating amino acids and pharmaceuticals (e.g., β-glucosamine to β-2-deoxyglucose) . This compound may offer similar efficiency but with altered substrate specificity due to its alkyl chain.
- Thermal Stability : The benzyloxy group in this compound likely enhances stability compared to simpler amines like N,N-dimethyldecylamine, which may degrade under oxidative conditions.
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